

(Rac)-Ropivacaine-d7: A Technical Guide to Synthesis and Isotopic Purity

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Compound of Interest

Compound Name: (Rac)-Ropivacaine-d7

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This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of **(Rac)-Ropivacaine-d7**. The document details the synthetic pathway, experimental protocols, and analytical methodologies for determining the isotopic enrichment of this deuterated analog of the local anesthetic, Ropivacaine.

Introduction

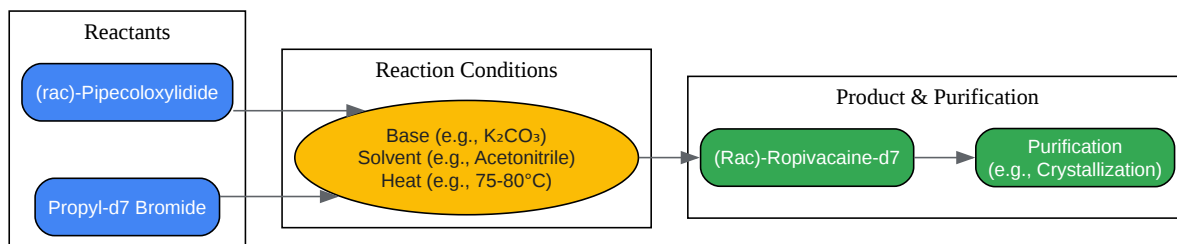
(Rac)-Ropivacaine-d7, the deuterated form of Ropivacaine, is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry.[1][2] Its chemical formula is $C_{17}H_{19}D_7N_2O$, and it is commercially available with a chemical purity of $\geq 98\%$. [3] The deuterium labeling on the propyl group provides a distinct mass shift, enabling precise differentiation from the non-deuterated drug in biological matrices. This guide outlines a probable synthetic route and the analytical methods required to ensure its isotopic integrity.

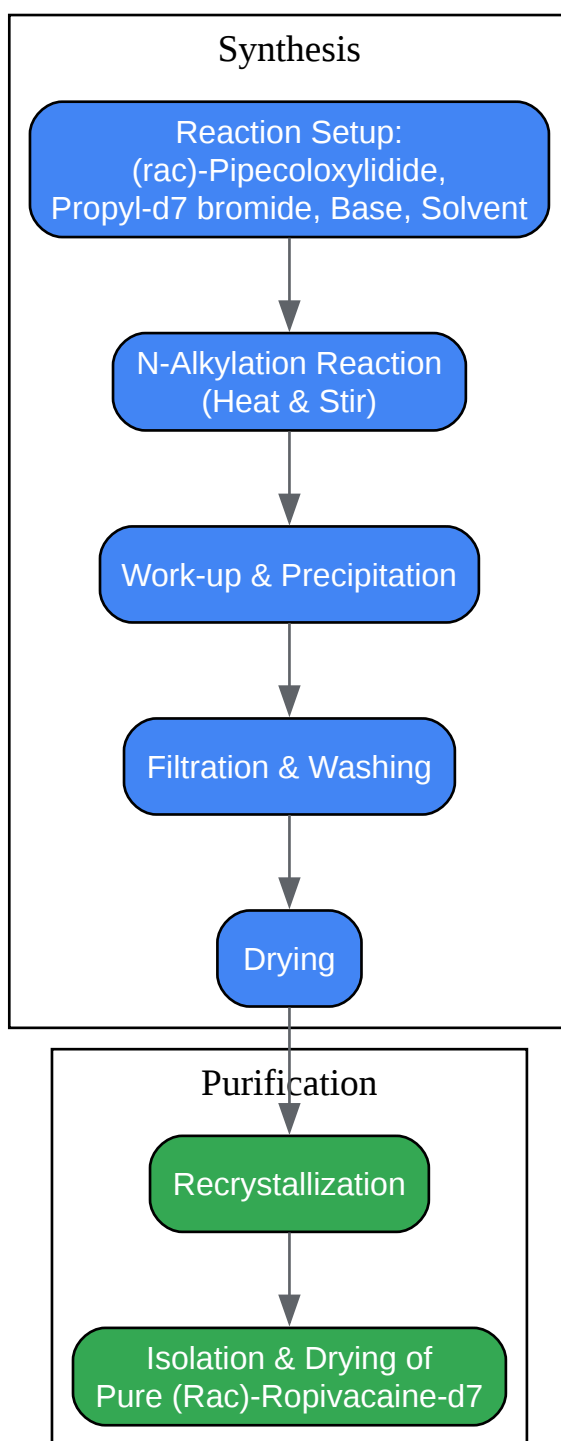
Synthesis of (Rac)-Ropivacaine-d7

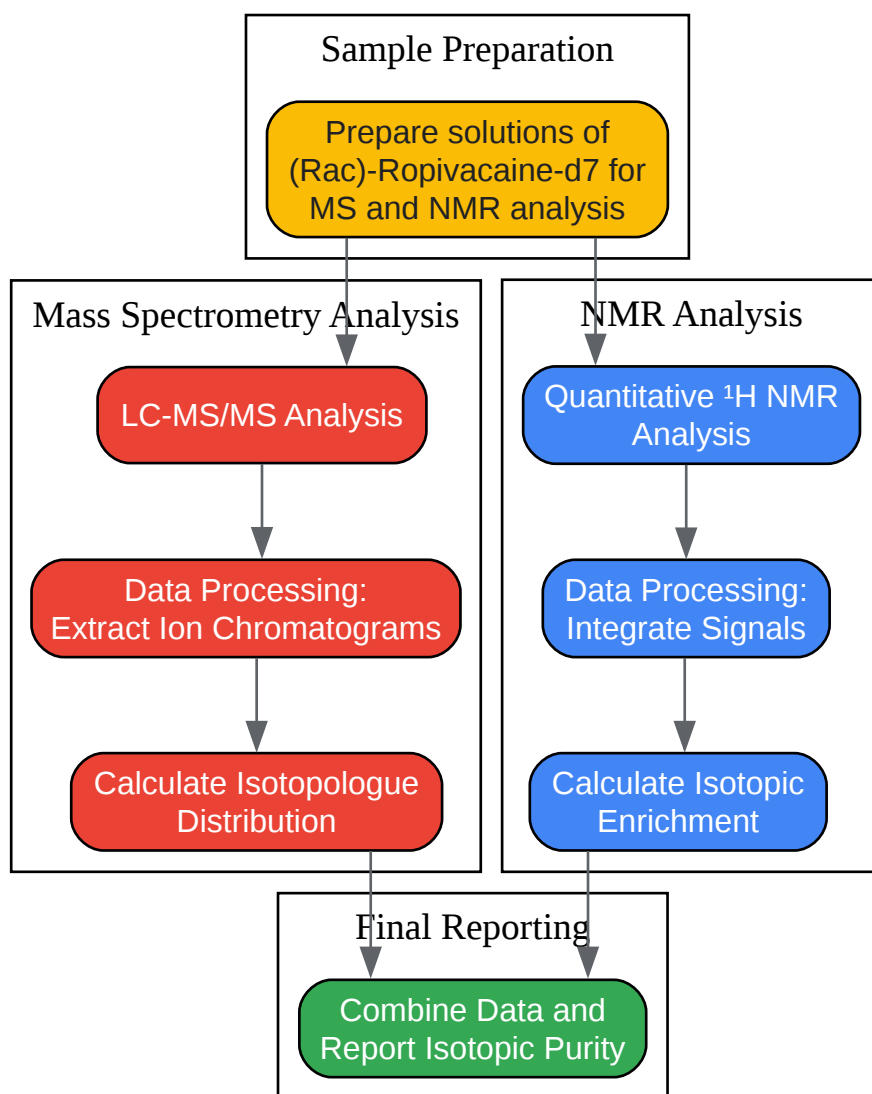
The synthesis of **(Rac)-Ropivacaine-d7** is analogous to the well-established synthesis of Ropivacaine, with the key difference being the use of a deuterated alkylating agent. The most common route involves the N-alkylation of (rac)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (also known as (rac)-pipecoloxylidide) with a deuterated propyl halide.

Synthetic Pathway

The synthesis is a straightforward nucleophilic substitution reaction where the secondary amine of the piperidine ring of (rac)-pipecoloxylidide attacks the electrophilic carbon of the deuterated propyl halide.







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References

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